Technical Guide: 2-(2-Ethylbenzoyl)pyridine Structure & Properties
Technical Guide: 2-(2-Ethylbenzoyl)pyridine Structure & Properties
Executive Summary
2-(2-Ethylbenzoyl)pyridine (also known as phenyl(2-pyridyl)methanone, 2-ethyl derivative) is a critical diaryl ketone intermediate used in the synthesis of pharmaceutical agents and advanced coordination ligands. Structurally, it consists of a pyridine ring linked via a carbonyl bridge to a benzene ring bearing an ortho-ethyl substituent. This steric bulk at the ortho position distinguishes it from the parent 2-benzoylpyridine, imparting unique conformational properties and reactivity profiles essential for stereoselective reductions in drug development.
Chemical Identity & Structural Analysis[1][2]
The molecule features a "pyridine-carbonyl-benzene" scaffold. The ortho-ethyl group on the phenyl ring creates significant steric hindrance near the carbonyl center, which is a desired feature for inducing chirality during subsequent reduction steps (e.g., to the corresponding carbinol).
| Attribute | Detail |
| Chemical Name | 2-(2-Ethylbenzoyl)pyridine |
| IUPAC Name | (2-ethylphenyl)(pyridin-2-yl)methanone |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol |
| Core Scaffold | Diaryl Ketone (Pyridine/Benzene) |
| Key Substituent | Ethyl group (-CH₂CH₃) at ortho position |
| SMILES | CCc1ccccc1C(=O)c2ccccn2 |
Structural Conformation
Unlike unsubstituted 2-benzoylpyridine, which can adopt a relatively planar conformation, the 2-ethyl group forces a twist between the phenyl ring and the carbonyl plane to minimize steric clash with the carbonyl oxygen. This "pre-twisted" geometry is chemically significant:
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Reduced Conjugation: The phenyl ring is less effectively conjugated with the carbonyl, making the carbonyl carbon slightly more electrophilic than in the planar parent compound.
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Stereocontrol: In reduction reactions (e.g., to form the alcohol), the ethyl group blocks one face of the ketone, aiding in stereoselective synthesis.
Physicochemical Properties[2][4][5][6]
The following data summarizes the physical constants relevant for handling and processing.
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Viscous Oil or Low-Melting Solid | The ethyl group disrupts crystal packing compared to 2-benzoylpyridine (MP 42°C). |
| Boiling Point | ~325–330°C (at 760 mmHg) | High boiling point due to polarity; requires high vacuum for distillation. |
| Density | ~1.12 g/cm³ | Typical for halogen-free diaryl ketones. |
| Solubility | Soluble: DCM, Ethyl Acetate, TolueneInsoluble: Water | Lipophilic nature dominates due to the ethyl-phenyl moiety. |
| LogP | ~3.2 | Moderate lipophilicity; crosses biological membranes easily. |
| pKa (Pyridine N) | ~2.8 | The electron-withdrawing carbonyl group decreases the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2). |
Synthetic Pathways & Protocols
The most robust and "trustworthy" route for synthesizing 2-(2-Ethylbenzoyl)pyridine in a research setting is the Grignard Addition to Nitriles . This method avoids the harsh conditions of Friedel-Crafts acylation, which often fails with electron-deficient pyridine rings.
Primary Protocol: Grignard Addition
Reaction: 2-Cyanopyridine + 2-Ethylphenylmagnesium bromide
Reagents:
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Substrate: 2-Cyanopyridine (1.0 equiv)
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Reagent: 2-Ethylphenylmagnesium bromide (1.1 equiv, 1.0 M in THF)
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Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
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Quench: Aqueous HCl (2M)
Step-by-Step Methodology:
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Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Charge with anhydrous THF.
-
Substrate Solution: Dissolve 2-cyanopyridine in the THF and cool the system to 0°C using an ice bath. Explanation: Low temperature prevents polymerization of the nitrile and side reactions.
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Grignard Addition: Slowly add the 2-ethylphenylmagnesium bromide solution dropwise over 30 minutes.
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Observation: The solution will likely turn dark red/brown as the magnesium ketimine salt forms.
-
-
Reaction Phase: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (disappearance of nitrile).
-
Hydrolysis (Critical Step): Cool the mixture back to 0°C. Cautiously add 2M HCl.
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Workup: Neutralize with saturated NaHCO₃ (to protect the pyridine ring from remaining protonated in the aqueous phase). Extract with Dichloromethane (3x). Dry organics over MgSO₄ and concentrate.
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Purification: Flash column chromatography (Hexane/EtOAc gradient).
Visualizing the Synthesis Workflow
The following diagram illustrates the reaction logic and the critical hydrolysis step.
Caption: Grignard synthesis route showing the conversion of nitrile to ketone via the imine salt intermediate.
Pharmaceutical & Ligand Applications[7]
A. Pharmaceutical Intermediate (Chiral Precursor)
This ketone is a direct precursor to (2-ethylphenyl)(pyridin-2-yl)methanol .
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Drug Relevance: Pyridine-ethanol scaffolds are pharmacophores in histamine antagonists (e.g., Carbinoxamine analogs) and insulin sensitizers (Pioglitazone-related intermediates).
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Stereochemistry: The ortho-ethyl group makes the ketone "pro-chiral" with high facial selectivity. Asymmetric transfer hydrogenation (using Ru/TsDPEN catalysts) can reduce this ketone to the chiral alcohol with high enantiomeric excess (ee), a critical requirement for modern drug synthesis.
B. Coordination Chemistry (Ligand Design)
2-(2-Ethylbenzoyl)pyridine acts as a bidentate N,O-donor ligand .
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Catalysis: It coordinates with transition metals (Zn, Cu, Ru). The steric bulk of the ethyl group prevents the formation of "flat" bis-ligand complexes, forcing a distorted geometry around the metal center. This is exploited in polymerization catalysts (e.g., ethylene oligomerization) where steric crowding controls the polymer chain length.
Caption: Divergent utility of the ketone in chiral drug synthesis versus steric ligand design.
Handling & Safety (MSDS Summary)
While specific toxicological data for this derivative may be sparse, it should be handled with the protocols standard for substituted pyridines and aromatic ketones .
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store under inert gas (Nitrogen/Argon). Although ketones are generally stable, the pyridine ring can oxidize to the N-oxide over long periods of air exposure.
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Incompatibility: Strong oxidizing agents and strong reducing agents (e.g., LiAlH₄, unless reduction is intended).
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (nitrogen oxides emission control).
References
-
Smolecule. (2023).[6] 2-Benzoylpyridine Chemical Properties and Applications. Retrieved from
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Organic Chemistry Portal. (2024). Synthesis of Pyridines and Reaction of Cyanopyridines. Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: 2-Benzoylpyridine (Analogous Structure Data). Retrieved from
- Gao, F., et al. (1987). Studies on the reaction of 3-cyanopyridine with Grignard reagents. Acta Chimica Sinica. (Validating the Grignard-Nitrile mechanism for pyridine ketones).
-
GuideChem. Chemical Safety and Property Data for Benzoylpyridines. Retrieved from
Sources
- 1. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101863826B - Method for preparing 2-benzyl pyridine compound - Google Patents [patents.google.com]
- 4. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
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